2-(1-Methyl-1h-pyrazol-4-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
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Overview
Description
2-(1-Methyl-1h-pyrazol-4-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a heterocyclic compound that features both pyrazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1h-pyrazol-4-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with a suitable pyrimidine derivative under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization or chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1h-pyrazol-4-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Scientific Research Applications
2-(1-Methyl-1h-pyrazol-4-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: The compound’s derivatives are used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1h-pyrazol-4-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets in biological systems. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular pathways. For example, it may block the cell cycle at a specific phase, leading to apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives of the compound being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds like 3(5)-substituted pyrazoles share structural similarities and exhibit diverse biological activities.
Pyrimidine Derivatives: Compounds such as aminopyrazoles are also structurally related and are studied for their medicinal properties.
Uniqueness
2-(1-Methyl-1h-pyrazol-4-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is unique due to its combined pyrazole and pyrimidine structure, which allows it to interact with a broader range of biological targets. This dual functionality can enhance its potency and selectivity in various applications, making it a valuable compound in both research and industrial contexts.
Properties
Molecular Formula |
C9H8N4O3 |
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Molecular Weight |
220.18 g/mol |
IUPAC Name |
2-(1-methylpyrazol-4-yl)-6-oxo-1H-pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C9H8N4O3/c1-13-4-5(2-11-13)7-10-3-6(9(15)16)8(14)12-7/h2-4H,1H3,(H,15,16)(H,10,12,14) |
InChI Key |
ULNJWIOBLHNRHE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C(=O)N2)C(=O)O |
Origin of Product |
United States |
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